

A Technical Guide to the Physicochemical Properties of 3-Phenoxybenzylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Phenoxybenzylamine hydrochloride

Cat. No.: B1369215

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Intermediate

3-Phenoxybenzylamine hydrochloride is a primary amine hydrochloride salt that serves as a crucial intermediate in organic synthesis. Its structural motif, featuring a phenoxy group linked to a benzylamine core, makes it a valuable building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. A thorough understanding of its physical and chemical properties is paramount for researchers and process chemists to ensure predictable reaction outcomes, develop stable formulations, and implement safe handling procedures.

This guide provides a comprehensive overview of the essential physicochemical characteristics of **3-Phenoxybenzylamine hydrochloride**. The data herein is synthesized from reputable chemical suppliers and safety data sheets to provide a reliable resource for laboratory and development settings. We will delve into its structural and physical data, solubility profile, stability, and critical safety protocols, offering a holistic view for its effective and safe application.

Structural and Physicochemical Characteristics

The fundamental properties of a chemical compound dictate its behavior in both reactive and non-reactive environments. For **3-Phenoxybenzylamine hydrochloride**, these characteristics are essential for its identification, purification, and application in synthetic pathways.

Chemical Structure and Identifiers

A clear identification of the compound is the first step in any scientific endeavor. The structure and standard identifiers for **3-Phenoxybenzylamine hydrochloride** are detailed below.

Figure 1. Chemical Structure of **3-Phenoxybenzylamine hydrochloride**.

Core Physical Properties

The table below summarizes the key physical and chemical properties of **3-Phenoxybenzylamine hydrochloride**, compiled from various sources. These parameters are fundamental for reaction setup, solvent selection, and material characterization.

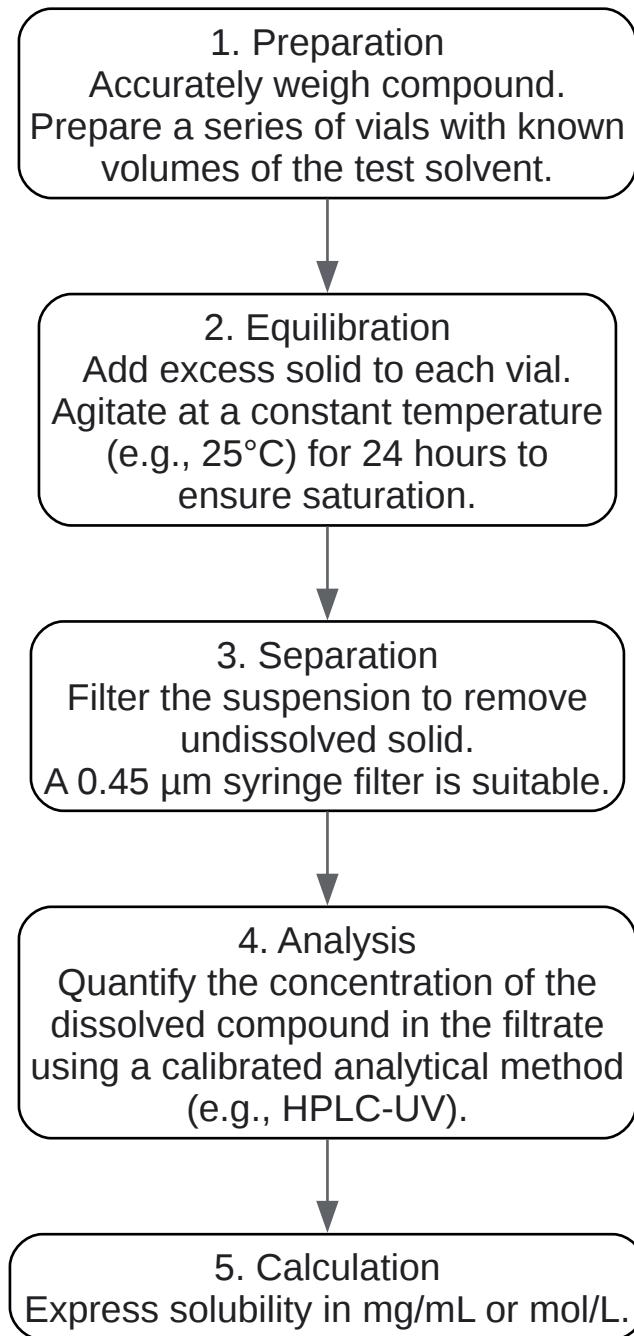
Property	Value	Source(s)
CAS Number	53574-75-1	[1]
Molecular Formula	C ₁₃ H ₁₃ NO · HCl	
Molecular Weight	235.71 g/mol	
Appearance	White to off-white crystalline powder	[2]
Melting Point	135.0 to 140.0 °C	
[3][4] Solubility	Soluble in water and alcohol.	[2]
Stability	Stable under normal conditions. Light and air sensitive.	
[1][5][6] Storage Temperature	2-8°C, protected from light and moisture. Store under inert gas.	

[4][6][7]*

Solubility Profile: A Practical Perspective

The solubility of a reagent is a critical determinant of its utility in synthetic chemistry, influencing reaction kinetics, work-up procedures, and purification strategies. As a hydrochloride salt, 3-Phenoxybenzylamine exhibits enhanced polarity compared to its freebase form, governing its solubility characteristics.

General Solubility


3-Phenoxybenzylamine hydrochloride is described as being soluble in water and alcohol. This is a direct consequence of the ionic character imparted by the hydrochloride salt, which allows for favorable interactions with polar protic solvents.

Organic Solvents

While specific quantitative data for a wide range of organic solvents is not readily available in the provided search results, its solubility in alcohols like methanol and ethanol is noted. For non-polar organic solvents, the solubility is expected to be significantly lower. The choice of solvent in a reaction involving this compound should, therefore, balance the solubility of the amine salt with the solubility of other reactants and the requirements of the reaction conditions.

Protocol for Determining Practical Solubility

For drug development and process chemistry, determining a precise solubility value is often necessary. The following protocol outlines a standard method for this determination.

[Click to download full resolution via product page](#)

Figure 2. Standard workflow for experimental solubility determination.

Stability, Storage, and Handling

The integrity of a chemical reagent is crucial for reproducible experimental results. Understanding the stability of **3-Phenoxybenzylamine hydrochloride** and the proper

conditions for its storage and handling is a matter of both scientific integrity and laboratory safety.

Chemical Stability

The compound is generally stable under standard ambient conditions. However, key sensitivities must be noted:

- Light Sensitivity: Exposure to light should be minimized to prevent potential photodegradation.
- Air Sensitivity: The compound may be sensitive to air, making storage under an inert atmosphere advisable.
- Moisture Sensitivity: As a hydrochloride salt, it can be hygroscopic. Exposure to moisture should be avoided.

Recommended Storage

To maintain its purity and stability over the long term, the following storage conditions are recommended:

- Temperature: Store in a refrigerator at 2-8°C.
- Atmosphere: Keep the container tightly closed and, for long-term storage, consider storing under an inert gas like argon or nitrogen.
- Protection: Store in a dry, dark place away from incompatible materials such as strong oxidizing agents.

Safe Handling Protocols

3-Phenoxybenzylamine hydrochloride is classified as harmful if swallowed and is suspected of causing cancer. Therefore, strict adherence to safety protocols is mandatory.

- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Wear suitable protective gloves (e.g., nitrile).
 - Body Protection: Wear a lab coat and appropriate protective clothing.
- Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.
- Spills: In case of a spill, avoid generating dust. Sweep up the material and place it into a suitable, closed container for disposal.

5.[1] Applications in Research and Development

The physical properties discussed directly influence the application of **3-Phenoxybenzylamine hydrochloride** as a synthetic intermediate. Its defined melting point serves as a quality control parameter for purity. The solubility profile dictates the choice of reaction media, while its stability characteristics inform the necessary precautions during synthesis and storage. It is a key precursor in the synthesis of various pharmaceutical agents and agrochemicals, where the primary amine group serves as a nucleophilic handle for constructing more complex molecular architectures.

Conclusion

3-Phenoxybenzylamine hydrochloride is a foundational building block whose utility is deeply rooted in its physicochemical properties. A comprehensive grasp of its appearance, melting point, solubility, and stability is not merely academic; it is essential for the practical, safe, and effective use of this compound in any research or development setting. By adhering to the storage and handling guidelines outlined in this document, scientists can ensure the integrity of the material and the reliability of their experimental outcomes, paving the way for innovation in drug discovery and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. CAS 63-92-3: Phenoxybenzamine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. Phenoxybenzamine Hydrochloride | 63-92-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Phenoxybenzamine Hydrochloride | 63-92-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. フエノキシベンザミン 塩酸塩 ≥97%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 3-Phenoxybenzylamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1369215#3-phenoxybenzylamine-hydrochloride-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com